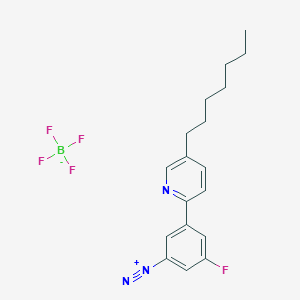![molecular formula C15H21N3O B7500662 1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)
1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one, also known as PDSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDSP is a spirocyclic compound that is synthesized through a multistep process involving the reaction of various chemicals.
科学的研究の応用
1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to have antipsychotic effects and can modulate dopamine, serotonin, and glutamate receptors, which are involved in the pathogenesis of schizophrenia.
作用機序
1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one exerts its therapeutic effects by modulating various receptors in the brain, including dopamine, serotonin, and glutamate receptors. This compound acts as an antagonist at the D2 dopamine receptor, which is involved in the pathogenesis of schizophrenia. This compound also acts as an agonist at the 5-HT1A serotonin receptor, which has been implicated in the pathogenesis of depression and anxiety. This compound also modulates the N-methyl-D-aspartate (NMDA) glutamate receptor, which is involved in the pathogenesis of various neurological diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. This compound can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound can also increase the levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates various physiological processes in the brain, including synaptic plasticity and gene expression.
実験室実験の利点と制限
1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one has several advantages for lab experiments, including its high potency and selectivity for various receptors in the brain. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for 1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one research, including its potential use as a therapeutic agent in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound can also be used as a tool compound to study the mechanisms of various receptors in the brain. Future research should focus on optimizing the synthesis of this compound and developing new derivatives with improved pharmacological properties. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of neuroscience research.
合成法
The synthesis of 1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one involves the reaction of 2,4-dichloroquinazoline with piperidine in the presence of a base to form the intermediate 2,4-dichloroquinazoline-3-oxide. This intermediate is then reacted with 2-propanol and a base to form this compound. The final product is purified through a series of recrystallization steps to obtain a pure compound.
特性
IUPAC Name |
1'-propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-9-7-15(8-10-18)16-13-6-4-3-5-12(13)14(19)17-15/h3-6,11,16H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZGINLNPCHZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)



![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)



![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)